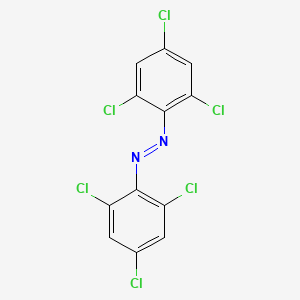

2,2',4,4',6,6'-Hexachloroazobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

bis(2,4,6-trichlorophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6N2/c13-5-1-7(15)11(8(16)2-5)19-20-12-9(17)3-6(14)4-10(12)18/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUYQBWYYAFSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Formation Mechanisms of 2,2 ,4,4 ,6,6 Hexachloroazobenzene

Established Synthetic Pathways for 2,2',4,4',6,6'-Hexachloroazobenzene

The formation of 2,2',4,4',6,6'-Hexachloroazobenzene is achieved through the oxidation of 2,4,6-trichloroaniline (B165571). This transformation involves the formation of a nitrogen-nitrogen double bond, creating the characteristic azo bridge between two hexachlorinated phenyl rings.

Oxidation Reactions of Halogenated Anilines

The most direct route to 2,2',4,4',6,6'-Hexachloroazobenzene involves the oxidation of 2,4,6-trichloroaniline. Various oxidizing agents can be employed for this purpose, with varying degrees of efficiency and selectivity.

Manganese dioxide (MnO₂) is a common and effective oxidizing agent for the synthesis of azo compounds from anilines. The reaction proceeds via an oxidative coupling mechanism. While specific studies detailing the manganese dioxide-mediated oxidation of 2,4,6-trichloroaniline to 2,2',4,4',6,6'-Hexachloroazobenzene are not extensively documented in readily available literature, the general applicability of this method to other anilines suggests its potential. Heterogeneous manganese oxide catalysts have been shown to be effective in the oxidative coupling of various anilines to their corresponding azobenzenes. For instance, mesoporous manganese oxide has been utilized for the aerobic oxidative coupling of anilines to aromatic azo compounds. nih.govresearchgate.net The reaction mechanism is believed to involve a single-electron transfer (SET) from the aniline (B41778) to the manganese oxide surface. rsc.org

The effectiveness of this method for 2,4,6-trichloroaniline would likely depend on factors such as the reactivity of the substrate, which is reduced by the electron-withdrawing chloro groups, and the specific reaction conditions employed, including the solvent and temperature.

Table 1: Research Findings on Manganese Dioxide Mediated Oxidation of Anilines

| Catalyst/Oxidant | Substrate(s) | Product(s) | Key Findings |

| Mesoporous Manganese Oxide | Various anilines | Symmetrical and asymmetrical aromatic azo compounds | Environmentally friendly approach using air as the sole oxidant under mild conditions. nih.govresearchgate.net |

| Octahedral Molecular Sieve of Manganese Oxide (OMS-2) | Various anilines | Symmetric and unsymmetric azobenzenes | High conversion and selectivity. The difference in Hammett constants of substituents determines selectivity for unsymmetric azobenzenes. rsc.org |

The oxidation of 2,4,6-trichloroaniline using sodium hypochlorite (NaOCl) is a known method for the synthesis of 2,2',4,4',6,6'-Hexachloroazobenzene. surrey.ac.uk Studies on the oxidation of various substituted anilines with sodium hypochlorite have shown that 2,4,6-trichloroaniline yields the corresponding azo compound. surrey.ac.uk

The reaction is typically carried out in a suitable solvent system where the aniline is brought into contact with the sodium hypochlorite solution. The reaction conditions, such as temperature and pH, can influence the yield and purity of the product. While detailed procedural data for this specific transformation is sparse in the literature, the general method for the oxidation of anilines with sodium hypochlorite involves controlled addition of the oxidizing agent to the aniline in a buffered solution at reduced temperatures to manage the exothermic nature of the reaction. surrey.ac.uk

Table 2: Research Findings on Sodium Hypochlorite Oxidation of Anilines

| Substrate | Oxidizing Agent | Product | Key Findings |

| 2,4,6-Trichloroaniline | Sodium Hypochlorite | 2,2',4,4',6,6'-Hexachloroazobenzene | The corresponding azo-compound is formed. surrey.ac.uk |

| Aniline and various substituted anilines | Sodium Hypochlorite | Azobenzenes and other oxidation products | The reaction is typically conducted in buffer solutions at low temperatures (e.g., 5°C). surrey.ac.uk |

General Azobenzene (B91143) Synthesis Methodologies and Their Potential Applicability

Beyond direct oxidation, several general methods for azobenzene synthesis exist. Their applicability to the formation of a symmetrical, sterically hindered, and electron-deficient molecule like 2,2',4,4',6,6'-Hexachloroazobenzene warrants discussion.

Azo coupling is a classic and widely used method for the synthesis of azo compounds, particularly azo dyes. wikipedia.org This reaction involves the electrophilic substitution of an aromatic compound with a diazonium salt. wikipedia.orglkouniv.ac.in In the context of synthesizing 2,2',4,4',6,6'-Hexachloroazobenzene, this would theoretically involve the coupling of a 2,4,6-trichlorobenzenediazonium salt with 2,4,6-trichloroaniline.

However, the feasibility of this approach is questionable. Azo coupling reactions are most efficient when the aromatic ring being substituted is activated by electron-donating groups. mychemblog.com The presence of three electron-withdrawing chlorine atoms on the 2,4,6-trichloroaniline ring significantly deactivates it towards electrophilic attack. Furthermore, the steric hindrance from the ortho-chlorine atoms would likely impede the approach of the bulky diazonium salt. The diazonium group itself is strongly electron-withdrawing, which can impact the reactivity of the diazonium salt. wikipedia.org

The Mills reaction involves the condensation of an aromatic nitroso compound with an aniline to form an azobenzene. For the synthesis of 2,2',4,4',6,6'-Hexachloroazobenzene, this would entail the reaction of 2,4,6-trichloronitrosobenzene with 2,4,6-trichloroaniline.

The success of the Mills reaction is also influenced by the electronic properties of the reactants. Generally, the reaction proceeds best with electron-rich anilines and electron-poor nitrosobenzenes. While 2,4,6-trichloronitrosobenzene would be highly electron-poor and thus reactive, the nucleophilicity of 2,4,6-trichloroaniline is significantly diminished by the three chlorine atoms. This low nucleophilicity would likely make the required nucleophilic attack of the aniline on the nitroso group very slow or inefficient. The steric hindrance posed by the ortho-chloro substituents on both reactants would further disfavor the reaction. nih.govrsc.orgnih.gov

Wallach Reaction (Azoxybenzenes Transformation)

The Wallach reaction, or Wallach rearrangement, is a classic organic reaction that transforms an aromatic azoxy compound into a hydroxyazobenzene derivative under the influence of a strong acid, such as sulfuric acid. wikipedia.orgresearchgate.net This reaction does not directly synthesize 2,2',4,4',6,6'-hexachloroazobenzene from non-azoxy precursors, but rather transforms its corresponding azoxy analogue, 2,2',4,4',6,6'-hexachloroazoxybenzene.

The established mechanism proceeds through several key steps. Initially, the oxygen atom of the azoxy group is protonated by the strong acid. A second protonation event occurs on the nitrogen atom that is not bonded to the oxygen, forming a dicationic intermediate. wikipedia.org This second protonation is often the rate-determining step. Subsequently, a molecule of water is eliminated, leading to a symmetric dicationic species. A nucleophile, typically the conjugate base of the acid (e.g., HSO₄⁻) or water, then attacks one of the aromatic rings, usually at the para position. wikipedia.org Following nucleophilic addition, a series of deprotonation steps and hydrolysis ultimately yield the p-hydroxyazobenzene product. wikipedia.orgresearchgate.net

While the primary product of the Wallach rearrangement is a hydroxylated azobenzene, the reaction conditions involving highly acidic and oxidative environments can also lead to the formation of other products, including the deoxygenated azobenzene. The transformation of 2,2',4,4',6,6'-hexachloroazoxybenzene via this pathway would primarily yield a hydroxylated derivative, but could also contribute to the formation of 2,2',4,4',6,6'-hexachloroazobenzene as a minor product depending on the specific reaction conditions and the stability of the intermediates.

Table 1: Mechanistic Steps of the Wallach Reaction

| Step | Description | Intermediate/Product |

| 1 | Double protonation of the azoxy group in strong acid. | Dicationic intermediate |

| 2 | Elimination of a water molecule. | Symmetric dicationic species |

| 3 | Nucleophilic attack on the aromatic ring (para position). | Substituted intermediate |

| 4 | Deprotonation and hydrolysis. | p-Hydroxyazobenzene |

Palladium(II)-Catalyzed C-H Activation

Palladium(II)-catalyzed C-H activation has emerged as a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This methodology can be applied to the synthesis and functionalization of azobenzenes. The azo group (–N=N–) itself can act as a directing group, facilitating the regioselective activation of C-H bonds at the ortho positions of the aromatic rings.

In a typical catalytic cycle, the palladium(II) catalyst coordinates to the azo group. This coordination brings the metal center in close proximity to the ortho C-H bonds, enabling their activation to form a palladacycle intermediate. This five-membered ring intermediate is a key species that can then react with various coupling partners, such as organometallic reagents, alkenes, or alkynes, to form a new bond at the ortho position. Reductive elimination then regenerates the palladium catalyst and releases the functionalized azobenzene product.

While not a de novo synthesis of the azo bridge itself, this method is highly effective for modifying pre-existing azobenzene scaffolds. For the synthesis of a complex molecule like 2,2',4,4',6,6'-hexachloroazobenzene, one could envision a strategy starting from a less substituted azobenzene and introducing chloro-substituents via a palladium-catalyzed C-H chlorination process, or by coupling chlorinated aromatic precursors.

Samarium Diiodide Electrogenerated Reduction of Nitrobenzenes

Samarium diiodide (SmI₂) is a potent single-electron transfer reducing agent widely used in organic synthesis. wikipedia.org It is particularly effective for the reduction of various functional groups, including nitro groups. wikipedia.orgorganic-chemistry.org The reductive coupling of nitroarenes is a common method for synthesizing azobenzenes.

The synthesis of 2,2',4,4',6,6'-hexachloroazobenzene can be achieved through the SmI₂-mediated reductive coupling of its corresponding nitro precursor, 2,4,6-trichloronitrobenzene. The mechanism involves the transfer of electrons from SmI₂ to the nitro group. The initial single-electron transfer generates a nitro radical anion. This can be followed by further reduction and a series of condensation and elimination steps involving intermediate nitroso and hydroxylamine species. Two molecules of the nitroarene are ultimately coupled to form the azoxybenzene, which can be further reduced under the reaction conditions to the target azobenzene.

The general pathway for this transformation is as follows:

2 Ar-NO₂ → 2 [Ar-NO₂]•⁻ → Ar-N(O)=N-Ar → Ar-N=N-Ar

The reactivity and selectivity of SmI₂ can be tuned by the choice of solvent and the presence of additives, such as HMPA or water. wikipedia.org The term "electrogenerated" refers to a process where the active Sm(II) species is regenerated electrochemically in situ, allowing for catalytic use of the samarium metal. This approach provides a mild and efficient route for the synthesis of symmetrically substituted azobenzenes like 2,2',4,4',6,6'-hexachloroazobenzene from the corresponding nitro compound.

Environmental and Industrial Formation Mechanisms of Halogenated Azobenzenes

By-product Generation in Industrial Chemical Manufacturing Processes

Halogenated azobenzenes are known to be formed as unintentional, trace-level contaminants during the industrial synthesis of various chemicals, particularly those derived from chlorinated anilines. A well-documented example is the formation of 3,3',4,4'-tetrachloroazobenzene (TCAB) and its corresponding azoxy derivative (TCAOB) during the production of 3,4-dichloroaniline (3,4-DCA) and herbicides synthesized from it. These herbicides include propanil, linuron, and diuron.

The formation of these azobenzenes typically occurs through the condensation of chloroaniline precursors or intermediates under specific reaction conditions, such as elevated temperatures or the presence of oxidizing agents. For instance, during the synthesis of 3,4-DCA via the reduction of 3,4-dichloronitrobenzene, incomplete reduction can lead to the presence of reactive intermediates (like nitroso and hydroxylamine derivatives) that can condense with the final 3,4-DCA product to form TCAB.

Similarly, in the synthesis of propanil (N-(3,4-dichlorophenyl)propanamide), residual 3,4-DCA in the reaction mixture can undergo oxidative coupling to form TCAB. Although 2,2',4,4',6,6'-hexachloroazobenzene is not directly associated with 3,4-DCA-derived herbicides, the same chemical principles apply. If 2,4,6-trichloroaniline were used as a starting material or present as an impurity in similar industrial processes, its oxidative condensation would lead to the formation of 2,2',4,4',6,6'-hexachloroazobenzene as an analogous byproduct. nih.govchemicalbook.com

Table 2: Herbicides Associated with Chloroaniline Precursors

| Herbicide | Precursor Aniline | Potential Azobenzene Byproduct (by analogy) |

| Propanil | 3,4-Dichloroaniline | 3,3',4,4'-Tetrachloroazobenzene (TCAB) |

| Linuron | 3,4-Dichloroaniline | 3,3',4,4'-Tetrachloroazobenzene (TCAB) |

| Diuron | 3,4-Dichloroaniline | 3,3',4,4'-Tetrachloroazobenzene (TCAB) |

| (Hypothetical) | 2,4,6-Trichloroaniline | 2,2',4,4',6,6'-Hexachloroazobenzene |

Environmental Transformation Pathways of Precursors

Halogenated azobenzenes can be formed in the environment through the transformation of anthropogenic precursor compounds. The primary precursors are halogenated anilines, which are introduced into soil and water ecosystems through the degradation of pesticides (such as propanil and linuron), industrial effluents, and the breakdown of certain dyes.

The transformation of chloroanilines into chloroazobenzenes in soil is predominantly a biologically mediated process, often catalyzed by microbial enzymes like peroxidases. Soil microorganisms can oxidize chloroanilines to reactive radical intermediates. Two of these radicals can then couple to form a hydrazo- intermediate, which is subsequently oxidized to the corresponding azobenzene.

For example, the degradation of the herbicide propanil in soil releases 3,4-dichloroaniline, which can then be microbially transformed into 3,3',4,4'-tetrachloroazobenzene. Studies have shown that various monochloro- and dichloroanilines are converted in soil to their respective azobenzene derivatives, while more highly chlorinated anilines may be more resistant to this transformation. The specific microbial communities present, soil pH, oxygen levels, and organic matter content all influence the rate and extent of this environmental formation pathway. A similar peroxidase-mediated pathway could lead to the formation of 2,2',4,4',6,6'-hexachloroazobenzene from the environmental contaminant 2,4,6-trichloroaniline.

Microbial Degradation of Chloroanilide Herbicides in Soil

The microbial degradation of chloroanilide herbicides in soil is a primary pathway that can lead to the formation of chlorinated anilines, which are the direct precursors to 2,2',4,4',6,6'-hexachloroazobenzene. Herbicides such as propanil (3',4'-dichloropropionanilide) are hydrolyzed by soil microorganisms to produce 3,4-dichloroaniline. While many studies have focused on the transformation of mono- and dichloroanilines into their corresponding azobenzenes, the fate of trichloroanilines in soil has been observed to be different. Some research indicates that trichloroanilines are relatively stable in soil environments nih.gov.

However, the potential for microbial transformation of other chloroanilide herbicides that could yield 2,4,6-trichloroaniline, the direct precursor to 2,2',4,4',6,6'-hexachloroazobenzene, remains a subject of investigation. The general process involves the enzymatic cleavage of the amide bond in the herbicide molecule by microbial amidases, releasing the corresponding chlorinated aniline.

Table 1: Examples of Chloroanilide Herbicides and their Microbial Degradation Products

| Herbicide | Chemical Structure | Primary Microbial Degradation Product |

| Propanil | 3',4'-dichloropropionanilide | 3,4-dichloroaniline |

| Alachlor | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | 2,6-diethylaniline derivatives |

| Metolachlor | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide | 2-ethyl-6-methylaniline derivatives |

This table provides examples of chloroanilide herbicides and their initial microbial degradation products. The formation of 2,4,6-trichloroaniline would depend on the specific structure of the parent herbicide.

Peroxidase-Catalyzed Formation from Chloroanilines in Soil Systems

Soil enzymes, particularly peroxidases, play a crucial role in the transformation of various organic compounds, including chlorinated anilines. Peroxidases can catalyze the oxidation of chloroanilines, leading to the formation of radical intermediates that can then couple to form azobenzene compounds. This enzymatic process is considered a significant pathway for the synthesis of chloroazobenzenes in soil nih.gov.

The correspondence between the types of substrates utilized and the products formed in both soil and peroxidase systems suggests a peroxidatic mechanism for the formation of azobenzene residues nih.gov. While some studies have shown that trichloroanilines can be stable in soil, the presence of active peroxidase enzymes could potentially facilitate their condensation into hexachloroazobenzene. The formation of symmetrical azobenzenes from a single chloroaniline precursor, as well as asymmetrical ones from a mixture of different chloroanilines, has been observed datapdf.com.

Table 2: Peroxidase-Catalyzed Reactions of Chloroanilines

| Chloroaniline Substrate | Product |

| Monochloroanilines | Dichloroazobenzenes |

| Dichloroanilines | Tetrachloroazobenzenes |

| 2,4,6-Trichloroaniline (hypothetical) | 2,2',4,4',6,6'-Hexachloroazobenzene |

This table illustrates the general pattern of peroxidase-catalyzed formation of azobenzenes from chloroaniline precursors.

Photolytic and Biolytic Transformation of Chlorinated Anilines

The transformation of chlorinated anilines in the environment can also be driven by photolytic and other biolytic processes. Photodegradation involves the breakdown of chemical compounds by light energy. Studies on the environmental fate of chlorinated anilines have shown that they can undergo photochemical transformations. For instance, research on 2,4,5-trichloroaniline in a freshwater lake revealed that a significant portion of its degradation was attributable to photochemical processes, with a smaller contribution from microbial activity.

While direct evidence for the photolytic formation of 2,2',4,4',6,6'-hexachloroazobenzene from 2,4,6-trichloroaniline is not extensively documented in the provided search results, the general principles of photochemistry suggest that the formation of radical intermediates from 2,4,6-trichloroaniline under UV irradiation could lead to their dimerization to form the corresponding azobenzene. Biolytic transformation, outside of direct microbial degradation, can involve processes where organisms alter the chemical environment, indirectly leading to the transformation of the compound.

Influence of Environmental Parameters on Formation Kinetics (e.g., Soil pH)

The kinetics of the formation of 2,2',4,4',6,6'-hexachloroazobenzene are significantly influenced by various environmental parameters, with soil pH being a critical factor. Soil pH affects both the microbial activity and the catalytic efficiency of soil enzymes, thereby influencing the rate of chloroaniline formation from herbicides and their subsequent transformation into azobenzenes.

Generally, microbial activity has an optimal pH range, and deviations from this range can inhibit the degradation of parent herbicides. Similarly, the activity of enzymes like peroxidases is pH-dependent. The rate of degradation of some pesticides has been shown to be lower in acidic soils compared to neutral or alkaline soils. For instance, the degradation of the organophosphate pesticide chlorpyrifos was found to be considerably slower in acidic soils. This suggests that soil pH can be a determining factor in the persistence of precursor compounds and the rate of formation of their transformation products.

Table 3: General Influence of Soil pH on Microbial Activity and Pesticide Degradation

| Soil pH | General Microbial Activity | Potential Impact on Chloroazobenzene Formation |

| Acidic | Often reduced | Slower degradation of parent herbicides, potentially lower rates of microbial and enzymatic transformation of chloroanilines. |

| Neutral | Generally optimal for many soil microbes | Potentially higher rates of microbial degradation of herbicides and subsequent enzymatic formation of azobenzenes. |

| Alkaline | Variable, can be optimal for some microbes | May influence the chemical stability of chloroanilines and the activity of specific enzymes involved in azobenzene formation. |

This table provides a generalized overview of the influence of soil pH on processes relevant to the formation of 2,2',4,4',6,6'-hexachloroazobenzene.

Environmental Distribution, Fate, and Transport Modeling

Sorption and Sequestration Dynamics in Environmental Matrices

The fate of 2,2',4,4',6,6'-Hexachloroazobenzene in the environment is profoundly influenced by its tendency to sorb to solid phases, particularly soil and sediment. This process, governed by the compound's physicochemical properties and the characteristics of the environmental matrix, plays a pivotal role in its persistence, bioavailability, and mobility.

Adsorption to Soil Organic Matter and Sediment

As a hydrophobic organic compound, 2,2',4,4',6,6'-Hexachloroazobenzene is expected to exhibit strong partitioning into the organic fraction of soils and sediments. The primary mechanism driving this process is adsorption to soil organic matter (SOM) and the carbonaceous components of sediment.

Studies on HCB have shown that the composition of SOM can significantly influence adsorption. For instance, alkylated aromatic, phenol (B47542), and lignin (B12514952) monomer compounds within the SOM have been identified as major contributors to HCB adsorption. acs.org The process can be complex, with some studies suggesting that at low concentrations, adsorption to pyrolyzed soil (a model for black carbon) can be stronger than to soils with added hot water extract fractions of SOM. acs.org This indicates that both the quantity and quality of organic matter are crucial.

The following table, derived from studies on HCB, illustrates the influence of soil organic matter on adsorption, which can be considered indicative for 2,2',4,4',6,6'-Hexachloroazobenzene.

| Soil Sample Description | Influence on HCB Adsorption | Reference |

| Original Soil | Baseline adsorption | acs.org |

| Soil + Hot Water Extract (HWE) | Increased adsorption with higher HWE content | researchgate.netacs.org |

| Pyrolyzed Soil | Higher adsorption at low concentrations, weaker at high concentrations compared to HWE-amended soil | acs.org |

Implications of Sorption on Bioavailability and Environmental Mobility

The strong sorption of 2,2',4,4',6,6'-Hexachloroazobenzene to soil and sediment particles has profound implications for its environmental behavior. A significant consequence is the reduction of its bioavailability. researchgate.netresearchgate.net Bioavailability, in this context, refers to the fraction of the chemical that is available for uptake by living organisms. researchgate.net When sequestered within the complex matrix of SOM or micropores of sediment particles, the compound is less accessible to microbial degradation and uptake by plants and other organisms.

This sequestration also drastically reduces the compound's mobility in the environment. nih.govnih.gov Chemicals that are strongly sorbed are less likely to leach through the soil profile into groundwater or be transported in the dissolved phase in surface waters. nih.gov Instead, their movement is primarily associated with the transport of the solid particles to which they are attached, such as through soil erosion and sediment resuspension.

The concept of persistence is closely linked to sorption. By being protected from degradation processes within the soil and sediment matrix, the environmental half-life of compounds like 2,2',4,4',6,6'-Hexachloroazobenzene can be significantly extended. nih.govnih.gov

Multi-Media Environmental Fate Modeling

Fugacity-Based Models for Chemical Partitioning

Fugacity-based models are a cornerstone of environmental fate modeling for organic chemicals. wikipedia.org Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase. wikipedia.org In a state of equilibrium, the fugacity of a chemical is equal in all interacting phases.

These models use the principle of equal fugacity to predict the equilibrium distribution of a chemical among different environmental compartments. The partitioning is determined by the fugacity capacity (Z) of each compartment, which is a function of the chemical's properties (like vapor pressure and solubility) and the properties of the compartment.

For a hydrophobic compound like 2,2',4,4',6,6'-Hexachloroazobenzene, the fugacity capacity would be highest in phases rich in organic carbon, such as soil, sediment, and biota, and lowest in air and water. This would lead to a predicted accumulation in these organic-rich compartments.

Kinetic and Equilibrium Models for Environmental Compartmentalization

Environmental fate models can be categorized into different levels of complexity, from simple equilibrium models (Level I) to more complex kinetic models (Level III and IV) that consider transport and transformation processes.

Level I and II Models: These models assume the environment is at equilibrium and are useful for initial screening and understanding the ultimate partitioning of a chemical.

Level III Models: These are steady-state, non-equilibrium models that account for continuous emissions and intercompartmental transport processes like deposition, volatilization, and runoff. This level of modeling provides a more realistic picture of the chemical's distribution under ongoing release scenarios.

Level IV Models: These are unsteady-state models that can predict how the concentration of a chemical in different compartments changes over time in response to changing emissions or environmental conditions.

For a persistent and semi-volatile compound like 2,2',4,4',6,6'-Hexachloroazobenzene, Level III and IV models are necessary to capture its dynamic behavior and potential for long-range transport.

Atmospheric Transport and Deposition Dynamics

The atmosphere is a critical pathway for the long-range transport of semi-volatile organic compounds (SVOCs) like 2,2',4,4',6,6'-Hexachloroazobenzene. copernicus.orgamanote.comcopernicus.org Once in the atmosphere, these compounds can be transported over vast distances before being deposited back to the Earth's surface.

Modeling atmospheric transport involves considering processes such as:

Volatilization: The transfer of the chemical from soil and water surfaces into the atmosphere.

Atmospheric Transport: The movement of the chemical in the gas phase or adsorbed to atmospheric particles by wind. copernicus.org

Deposition: The removal of the chemical from the atmosphere through wet deposition (in rain and snow) and dry deposition (as gases or particles).

Studies on other SVOCs have shown that long-range atmospheric transport is a significant mechanism for their distribution to remote regions like the Arctic. copernicus.orgcopernicus.org The "cold condensation" effect, where chemicals volatilize in warmer regions and then condense and deposit in colder regions, is a key process driving this global distribution. copernicus.org Given its expected properties, 2,2',4,4',6,6'-Hexachloroazobenzene is likely susceptible to such long-range atmospheric transport.

Aquatic Dispersion and Sedimentation Processes

The dispersion of 2,2',4,4',6,6'-Hexachloroazobenzene in aquatic environments is expected to be limited by its low water solubility. Like many other highly chlorinated compounds, it is hydrophobic, meaning it has a strong tendency to avoid the water phase and associate with particulate matter.

When released into a water body, 2,2',4,4',6,6'-Hexachloroazobenzene is likely to adsorb onto suspended organic and inorganic particles. This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for a chemical to bind to organic carbon in sediment and soil, reducing its concentration in the water column.

The process of sedimentation plays a significant role in the fate of this compound in aquatic systems. As particles with adsorbed 2,2',4,4',6,6'-Hexachloroazobenzene settle, the chemical is transferred from the water column to the bottom sediments. Current time information in Chicago, IL, US. Consequently, sediments are expected to be the primary sink for this compound in the aquatic environment. Over time, this can lead to the accumulation of 2,2',4,4',6,6'-Hexachloroazobenzene in benthic zones, potentially exposing bottom-dwelling organisms to high concentrations.

The following table presents predicted physicochemical properties for 2,2',4,4',6,6'-Hexachloroazobenzene, which are critical for understanding its aquatic fate. These values are estimated using the US EPA's Estimation Programs Interface (EPI) Suite™, a widely used tool for predicting the properties of chemicals when experimental data is unavailable. epa.govepisuite.devepa.gov

Predicted Physicochemical Properties of 2,2',4,4',6,6'-Hexachloroazobenzene Relevant to Aquatic Fate

| Property | Predicted Value | Unit | Significance for Aquatic Dispersion and Sedimentation |

|---|---|---|---|

| Water Solubility | 1.18 x 10⁻⁵ | mg/L | Extremely low solubility limits its presence in the dissolved phase in water. |

| Log Kow (Octanol-Water Partition Coefficient) | 7.56 | - | High value indicates strong hydrophobicity and a high potential for bioaccumulation in aquatic organisms. |

| Log Koc (Organic Carbon-Water Partition Coefficient) | 6.23 | L/kg | Very high value suggests a strong tendency to adsorb to organic matter in sediment and suspended solids. youtube.com |

Data predicted using the US EPA EPI Suite™. epa.govepisuite.devepa.gov It is important to note that these are estimated values and should be used for screening-level assessment in the absence of experimental data.

Long-Range Environmental Transport Potential Assessment

Persistent organic pollutants with certain physicochemical properties can be transported over long distances from their sources, leading to contamination of remote ecosystems such as the Arctic. rsc.orgbham.ac.uk The long-range environmental transport (LRET) potential of a chemical is assessed based on its persistence in the environment and its ability to move between different environmental compartments (air, water, soil).

For 2,2',4,4',6,6'-Hexachloroazobenzene, its predicted properties suggest a potential for LRET. Key factors influencing LRET include vapor pressure, atmospheric half-life, and the octanol-air partition coefficient (Koa). A moderate vapor pressure allows the chemical to volatilize into the atmosphere, while a long atmospheric half-life enables it to persist long enough to be transported by wind currents.

Modeling is an essential tool for assessing the LRET potential of chemicals, especially for those with limited monitoring data. acs.org Multimedia fugacity models, such as the one included in the EPI Suite™, can be used to predict the environmental distribution of a chemical and its potential for long-range transport. episuite.dev These models use the chemical's physicochemical properties to estimate its partitioning and persistence in different environmental compartments. acs.org

The table below summarizes the predicted properties of 2,2',4,4',6,6'-Hexachloroazobenzene that are relevant to assessing its LRET potential.

Predicted Properties of 2,2',4,4',6,6'-Hexachloroazobenzene for Long-Range Environmental Transport Assessment

| Property | Predicted Value | Unit | Significance for Long-Range Transport |

|---|---|---|---|

| Vapor Pressure | 2.19 x 10⁻⁷ | mmHg | Low but non-zero vapor pressure allows for volatilization into the atmosphere. |

| Henry's Law Constant | 0.022 | atm-m³/mol | Indicates a potential for partitioning from water to air, facilitating atmospheric transport. epa.gov |

| Atmospheric Half-Life (OH Radical Reaction) | 73.5 | days | A relatively long atmospheric half-life suggests persistence in the atmosphere, allowing for transport over significant distances. |

Data predicted using the US EPA EPI Suite™. epa.govepisuite.devepa.gov These are estimated values and should be interpreted with caution.

The combination of persistence, potential for atmospheric transport, and hydrophobicity suggests that 2,2',4,4',6,6'-Hexachloroazobenzene may be subject to global distillation or the "grasshopper effect," where it volatilizes in warmer regions, is transported through the atmosphere, and then deposits in colder regions.

Degradation and Transformation Pathways

Microbial Biodegradation of Hexachloroazobenzene and Related Compounds

The microbial breakdown of persistent organic pollutants like hexachloroazobenzene is a key area of environmental research. Microorganisms have evolved diverse metabolic strategies to utilize a wide range of chemical structures as sources of carbon and energy. nih.gov While specific studies on the microbial degradation of 2,2',4,4',6,6'-hexachloroazobenzene are limited, extensive research on related chlorinated aromatic compounds and azo dyes provides a strong basis for understanding its potential biotransformation routes.

The presence or absence of oxygen profoundly influences the microbial degradation pathways of chlorinated aromatic compounds.

Aerobic Degradation: In the presence of oxygen, microorganisms often initiate the breakdown of chlorinated aromatic compounds through oxidative processes. For instance, the aerobic degradation of hexachlorobenzene (B1673134) (HCB), a related compound, has been observed in Nocardioides sp. PD653, which is capable of mineralizing it. nih.gov This process involves the initial dechlorination of HCB to pentachlorophenol (B1679276) (PCP). nih.gov The complete mineralization of azo dyes, which share the azo linkage with hexachloroazobenzene, typically involves a two-step process that begins with anaerobic reduction followed by aerobic degradation of the resulting aromatic amines. nih.gov A microbial consortium selected from activated sludge has demonstrated the ability to completely mineralize 2,4,6-trichlorophenol (B30397) (TCP) under aerobic conditions, utilizing it as the sole source of carbon and energy. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the initial step in the degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). juniperpublishers.comresearchgate.net This reduction is catalyzed by azoreductase enzymes and leads to the formation of corresponding aromatic amines. juniperpublishers.com While this process results in the decolorization of the dye, the resulting aromatic amines may still be toxic and require further degradation. nih.govjuniperpublishers.com For highly chlorinated compounds like hexachlorocyclohexane (B11772) (HCH), anaerobic pathways have been identified that lead to metabolites such as trichlorobenzene and chlorobenzene (B131634). researchgate.net Sequential anaerobic-aerobic processes have been shown to be effective in the degradation of compounds like 2,4,6-trichlorophenol, highlighting the importance of combining different redox conditions for complete mineralization. frontiersin.org

The biotransformation of hexachloroazobenzene and related compounds is driven by a variety of microbial enzymes that catalyze specific reactions.

Oxidoreductases are a broad class of enzymes that play a crucial role in the degradation of many pollutants. In the context of azo dyes, azoreductases, which are a type of oxidoreductase, are responsible for the initial reductive cleavage of the azo bond. juniperpublishers.comnih.gov These enzymes can be either flavin-dependent or flavin-free. juniperpublishers.com Following the initial reduction, other oxidative enzymes, such as peroxidases and laccases, are involved in the degradation of the resulting aromatic amines. nih.gov The white-rot fungus Phanerochaete chrysosporium produces a powerful enzymatic system, including lignin (B12514952) peroxidases and manganese peroxidases (both oxidoreductases), which are capable of degrading a wide range of aromatic compounds. nih.govcapes.gov.br

The degradation pathways of chlorophenols by well-studied microorganisms offer valuable insights into the potential breakdown of chlorinated aromatic compounds like hexachloroazobenzene.

Phanerochaete chrysosporium is a model organism for the degradation of lignin and various aromatic pollutants. nih.gov It can degrade 2,4,6-trichlorophenol and pentachlorophenol. The degradation of pentachlorophenol is initiated by an oxidative dechlorination to produce tetrachloro-1,4-benzoquinone, a reaction catalyzed by lignin peroxidase or manganese peroxidase. capes.gov.br This is followed by a series of reductive dechlorinations and hydroxylations. capes.gov.br

Ralstonia eutropha (now known as Cupriavidus necator) is another bacterium known for its ability to degrade chlorinated aromatic compounds. R. eutropha JMP134 can degrade 2,4,6-trichlorophenol through a hydroxyquinol pathway, which is distinct from other chloroaromatic pathways reported in this strain. nih.govnih.gov This pathway involves the transient intermediate 2,6-dichlorohydroquinone. nih.gov The degradation of chlorophenols in some bacteria proceeds via the formation of chlorocatechols, which are then cleaved through either a modified ortho-cleavage or a meta-cleavage pathway. d-nb.inforesearchgate.net

The following table summarizes the degradation of 2,4,6-trichlorophenol by different microbial systems.

| Microbial System | Key Features of Degradation |

|---|---|

| Ralstonia eutropha JMP134 | Degrades 2,4,6-trichlorophenol via a hydroxyquinol pathway. nih.govnih.gov |

| Microbial Consortium | Complete mineralization under aerobic conditions, using it as the sole carbon source. nih.gov |

Bio-fragmentation refers to the initial breakdown of a complex molecule into smaller, simpler fragments, while mineralization is the complete degradation of an organic compound to inorganic substances like carbon dioxide, water, and mineral salts.

The ultimate goal of bioremediation is the complete mineralization of pollutants. For many chlorinated aromatic compounds, this involves a series of enzymatic reactions that progressively remove chlorine atoms and cleave the aromatic ring. nih.govcapes.gov.br In the degradation of 2,4,6-trichlorophenol by a microbial consortium, complete dechlorination and mineralization were confirmed by monitoring soluble chemical oxygen demand, chloride release, and oxygen uptake. nih.gov The white-rot fungus Phanerochaete chrysosporium is known for its ability to mineralize a wide range of aromatic pollutants, including chlorinated ones, to CO2 and H2O. nih.gov

The ability of microorganisms to degrade chlorinated aromatic compounds is encoded in their genetic material. nih.gov The evolution of these degradation pathways often involves the adaptation of existing enzymes and the acquisition of new genes through mechanisms like horizontal gene transfer. nih.govdtic.mil

The genes responsible for the degradation of chlorinated compounds are often located on plasmids or genomic islands, which can be transferred between different bacterial species. dtic.milmdpi.com For example, in Ralstonia sp. strain JS705, the genes for chlorobenzene degradation are located on a genomic island. dtic.mil The study of these genes and the enzymes they encode is crucial for understanding the biochemical intricacies of degradation. For instance, the lin pathway for the aerobic degradation of hexachlorocyclohexane isomers involves key enzymes like LinA (a dehydrochlorinase) and LinB (a hydrolytic dechlorinase), with sequence variations in these enzymes affecting their substrate specificity. nih.gov The genetic and biochemical characterization of azoreductases has also provided detailed insights into the mechanism of azo dye degradation. nih.gov

The following table lists some of the key enzymes involved in the degradation of chlorinated aromatic compounds and their functions.

| Enzyme | Function |

|---|---|

| Azoreductase | Reductive cleavage of the azo bond in azo dyes. juniperpublishers.comnih.gov |

| Lignin Peroxidase | Oxidative degradation of a wide range of aromatic compounds. nih.govcapes.gov.br |

| Manganese Peroxidase | Oxidative degradation of a wide range of aromatic compounds. nih.govcapes.gov.br |

| Chlorocatechol 1,2-dioxygenase | Cleavage of the chlorocatechol ring in the ortho-cleavage pathway. mdpi.com |

| Dehydrochlorinase (LinA) | Dehydrochlorination of hexachlorocyclohexane isomers. nih.gov |

Genetic and Biochemical Basis of Microbial Degradation

Identification of Catabolic Genes and Operons

Direct research identifying specific catabolic genes and operons for the biodegradation of 2,2',4,4',6,6'-hexachloroazobenzene is not extensively documented. However, insights can be drawn from the degradation of structurally related chlorinated aromatic compounds, such as chloroanilines and chlorophenols. The initial and critical step in the aerobic biodegradation of many chlorinated aromatics is often catalyzed by oxygenase enzymes. For instance, the degradation of 2,4,6-trichlorophenol (TCP) involves a set of genes organized in a tcp operon in bacteria like Ralstonia eutropha JMP134(pJP4). nih.govnih.govresearchgate.net This operon includes genes encoding for a TCP monooxygenase (tcpA), a 6-chlorohydroxyquinol 1,2-dioxygenase (tcpC), and a maleylacetate (B1240894) reductase (tcpD). nih.govnih.govresearchgate.net

Similarly, the biodegradation of chloroanilines, which are structurally related to the breakdown products of azobenzenes, involves genes for aniline (B41778) oxygenase. In Pseudomonas putida UCC22(pTDN1), the genes tdnA1, tdnA2, tdnB, tdnR, tdnQ, and tdnT are involved in the conversion of aniline to catechol. nih.gov For chlorinated anilines, the process often proceeds via a modified ortho-cleavage pathway, with chlorocatechol 1,2-dioxygenase being a key induced enzyme. nih.gov Given the structural similarities, it is plausible that the biodegradation of 2,2',4,4',6,6'-hexachloroazobenzene would involve a reductive cleavage of the azo bond to form 2,4,6-trichloroaniline (B165571), followed by the action of mono- or dioxygenases encoded by gene clusters analogous to the tcp or tdn operons. The table below lists genes involved in the degradation of related compounds, which may have homologs active on 2,2',4,4',6,6'-hexachloroazobenzene and its metabolites.

Table 1: Catabolic Genes for Degradation of Related Chlorinated Aromatic Compounds

Substrate Specificity and Enzyme Promiscuity

The enzymatic degradation of recalcitrant compounds like 2,2',4,4',6,6'-hexachloroazobenzene is highly dependent on enzyme specificity and promiscuity. Enzymes such as lignin peroxidases, manganese peroxidases, and laccases, primarily produced by white-rot fungi, are known for their broad substrate specificity and ability to degrade a wide range of aromatic pollutants, including azo dyes. nih.gov

Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary one, is a key factor in the evolution of new metabolic pathways. Aromatic prenyltransferases, for example, can exhibit extreme promiscuity towards various aromatic acceptors. nih.gov This promiscuity allows microorganisms to adapt to and degrade novel xenobiotic compounds. In the context of 2,2',4,4',6,6'-hexachloroazobenzene, it is likely that initial enzymatic attacks are carried out by promiscuous enzymes. For instance, bacteria capable of degrading 4-chloroaniline (B138754) can also metabolize 2-chloroaniline (B154045) and 3-chloroaniline, but not 3,4-dichloroaniline, demonstrating a degree of substrate specificity. nih.gov The degradation of 2,4,6-trichlorophenol can be enhanced by the presence of a primary substrate like phenol (B47542), which suggests that the enzymes induced for phenol degradation have a promiscuous activity towards the chlorinated analog. nih.gov

Factors Influencing Biodegradation Kinetics and Efficacy (e.g., pH, Moisture, Temperature)

The rate and extent of biodegradation of chlorinated aromatic compounds are significantly influenced by environmental factors such as pH, moisture, and temperature. For the biodegradation of chloroanilines, the concentration of the pollutant and the size of the bacterial inoculum are critical. besjournal.com Higher concentrations of the pollutant can be inhibitory, while a larger inoculum can lead to a higher removal rate. besjournal.com

The presence of a co-substrate can also enhance degradation. For example, the degradation of o-chloroaniline is improved in the presence of aniline. besjournal.com Similarly, the degradation of 2,4,6-trichlorophenol is enhanced in the presence of phenol. nih.gov The pH of the environment can also play a crucial role. For instance, a delay in the biodegradation of 2-chlorophenol (B165306) was observed at a pH of 5. nih.gov The optimal conditions for the degradation of a monooxygenase from Buttiauxella sp. S19-1, involved in the degradation of 2,4,6-trinitrotoluene, were found to be a pH of 7.5 and a temperature of 35°C. mdpi.com These findings suggest that the biodegradation of 2,2',4,4',6,6'-hexachloroazobenzene would be similarly sensitive to these environmental parameters.

Photochemical Degradation Pathways

Photochemical degradation is another important pathway for the transformation of azobenzene (B91143) compounds in the environment. This can occur through direct absorption of light or via indirect mechanisms involving photochemically generated reactive species.

Direct Photolysis Mechanisms

Azobenzene and its derivatives are known to undergo photoisomerization from the more stable trans isomer to the cis isomer upon irradiation with light of a suitable wavelength. rsc.org This photoisomerization is a key characteristic of azobenzenes. However, in the presence of both light and air, azobenzene-based molecules can undergo photooxidation, leading to their degradation. nih.govacs.org For a structurally related compound, 2,2ʹ,4,4ʹ,6,6ʹ–hexanitrostillbene, the photodecomposition mechanism is wavelength-dependent. Irradiation at 263 and 527 nm leads to nitro-nitrite isomerization and fragmentation of the central bond, while at 1053 nm, only fragmentation is observed. researchgate.net It is plausible that 2,2',4,4',6,6'-hexachloroazobenzene undergoes similar direct photolysis reactions, involving the cleavage of the azo bond and potential dechlorination upon absorption of UV or visible light.

Indirect Photodegradation (e.g., via Hydroxyl Radicals, Electron-Hole Pairs)

Indirect photodegradation involves the reaction of the target compound with photochemically generated reactive species such as hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can initiate the degradation of a wide range of organic pollutants. In the photodegradation of monochlorinated naphthalenes, hydroxyl radicals play a significant role, especially under acidic conditions. nih.gov The presence of substances like titanium dioxide (TiO2) can act as a photocatalyst, generating electron-hole pairs upon UV irradiation. These can then lead to the formation of hydroxyl radicals. The photodegradation of 2,4-dichlorophenoxyacetic acid is enhanced by the presence of TiO2 doped with noble metals like Rhodium or Platinum, which improves the formation of hydroxyl radicals. nih.gov It is expected that the degradation of 2,2',4,4',6,6'-hexachloroazobenzene in aquatic environments would be accelerated by the presence of natural photosensitizers that generate hydroxyl radicals.

Influence of Wavelength and Light Intensity on Degradation

The wavelength and intensity of light are critical factors in the photochemical degradation of azobenzene compounds. The photoisomerization of azobenzene derivatives is wavelength-dependent, with specific wavelengths promoting the trans to cis isomerization and others favoring the reverse reaction. rsc.org For example, azobenzene-modified photocatalysts can switch between trans and cis structures when irradiated with UV and visible light, respectively. rsc.org The photodegradation of monochlorinated naphthalenes is also influenced by the wavelength, with higher absorption at certain wavelengths leading to a stronger degradation reaction. nih.gov The photolysis of 2,2ʹ,4,4ʹ,6,6ʹ–hexanitrostillbene has been shown to be wavelength-dependent. researchgate.net Therefore, the photochemical degradation rate of 2,2',4,4',6,6'-hexachloroazobenzene will likely be dependent on the specific wavelengths of light it is exposed to and the intensity of that light source.

Table 2: Chemical Compounds Mentioned

Chemical Degradation Processes

The breakdown of 2,2',4,4',6,6'-hexachloroazobenzene in the environment is dictated by various chemical reactions. Understanding these processes is crucial for assessing its long-term impact and potential for bioaccumulation. The primary abiotic degradation pathways considered for organic pollutants in aquatic systems include hydrolysis and oxidation.

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds of a compound. The susceptibility of a chemical to hydrolysis is a key determinant of its environmental persistence.

Currently, there is a notable lack of specific experimental data in publicly available scientific literature detailing the hydrolytic stability and transformation of 2,2',4,4',6,6'-hexachloroazobenzene. While studies on other chlorinated aromatic compounds and azo dyes exist, direct extrapolation to this specific hexachlorinated azobenzene is not scientifically rigorous. Therefore, definitive information on its hydrolysis rate and the identity of potential transformation products under various pH and temperature conditions is not available at this time.

Oxidative Transformation in Aquatic Environments

Oxidative degradation involves the reaction of a compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH). These highly reactive species can initiate the breakdown of persistent organic pollutants.

Similar to hydrolytic degradation, specific research on the oxidative transformation of 2,2',4,4',6,6'-hexachloroazobenzene in aquatic environments is not readily found in the current body of scientific literature. While the degradation of some azo dyes and other chlorinated compounds through oxidative processes has been documented, the specific reaction kinetics and transformation products for 2,2',4,4',6,6'-hexachloroazobenzene have not been characterized. The complex structure of this molecule, with its six chlorine atoms and azo linkage, suggests that its reactivity towards oxidants would be unique. Without dedicated studies, any discussion of its oxidative fate remains speculative.

Bioaccumulation and Biotransformation in Ecological Systems

Mechanistic Bioaccumulation Models

To predict the extent of bioaccumulation of chemicals like 2,2',4,4',6,6'-Hexachloroazobenzene, scientists employ various mathematical models. These models are broadly categorized into kinetic and equilibrium partitioning models.

Kinetic bioaccumulation models are process-based and describe the change in chemical concentration in an organism over time as a result of various uptake and elimination processes. The Arnot and Gobas model is a prominent example of a food web bioaccumulation model used for organic chemicals. researchgate.netresearchgate.net This model considers the organism as a single compartment and simulates chemical flux from the surrounding environment.

For a compound like 2,2',4,4',6,6'-Hexachloroazobenzene, the key parameters in a kinetic model would be the rates of uptake from water across the gills and from the diet, and the rates of elimination via the gills, in feces, through metabolic transformation, and dilution due to growth. nih.gov Given its expected high hydrophobicity, dietary uptake is predicted to be a significant route of exposure for many aquatic organisms. epa.gov

A simplified representation of a one-compartment kinetic model is given by the following equation:

dCB/dt = (k1 * CW) + (kD * CFood) - (k2 + kE + kM + kG) * CB

Where:

CB = Concentration of the chemical in the organism

CW = Concentration of the chemical in the water

CFood = Concentration of the chemical in the food

k1 = Gill uptake rate constant

kD = Dietary uptake rate constant

k2 = Gill elimination rate constant

kE = Fecal egestion rate constant

kM = Metabolic transformation rate constant

kG = Growth dilution rate constant

Equilibrium partitioning (EqP) models assume that at steady-state, the concentration of a chemical in an organism is in equilibrium with the concentration in the surrounding environment, such as sediment or water. nih.govnih.gov These models are often based on the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity.

For nonionic organic chemicals like 2,2',4,4',6,6'-Hexachloroazobenzene, the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water at equilibrium, can be estimated using log Kow. A high log Kow value, which is anticipated for this compound, generally correlates with a high BCF. However, for extremely hydrophobic substances, the relationship can become non-linear.

The basic equation for estimating the BCF from Kow is:

log BCF = a * log Kow + b

Where 'a' and 'b' are empirically derived constants. It is important to note that such relationships are generalizations and the actual bioaccumulation can be influenced by a variety of factors.

Several factors can influence the rate and extent of bioaccumulation of 2,2',4,4',6,6'-Hexachloroazobenzene in organisms.

Dietary Uptake : For highly hydrophobic compounds, the consumption of contaminated food is often the primary route of exposure, a process known as biomagnification. epa.gov The efficiency of dietary uptake can be influenced by the lipid content of the prey and the digestive physiology of the predator.

Gill Exchange : The passive diffusion of the dissolved chemical from water across the respiratory surfaces (gills in fish) is a key uptake pathway, particularly for less hydrophobic compounds. epa.gov The rate of gill uptake is influenced by the ventilation rate of the organism and the concentration of the chemical in the water.

Metabolic Transformation : The ability of an organism to metabolize and break down a chemical can significantly reduce its bioaccumulation potential. The rate of metabolic transformation (kM) is a critical parameter in kinetic models.

Growth Dilution : As an organism grows, the accumulated chemical is distributed over a larger biomass, which can lead to a decrease in its concentration, a phenomenon known as growth dilution. This is particularly important in rapidly growing organisms.

| Factor | Influence on Bioaccumulation of 2,2',4,4',6,6'-Hexachloroazobenzene |

| Dietary Uptake | Expected to be a major pathway due to high hydrophobicity, leading to biomagnification. |

| Gill Exchange | A significant uptake route from the water column. |

| Metabolic Transformation | The rate of metabolism will be a key determinant of the compound's persistence in the organism. |

| Growth Dilution | Can reduce the concentration of the compound, especially in younger, faster-growing organisms. |

Biotransformation Pathways in Organisms

The biotransformation of xenobiotics like 2,2',4,4',6,6'-Hexachloroazobenzene is a detoxification process that aims to convert lipophilic compounds into more water-soluble metabolites that can be more easily excreted.

A key feature of azobenzene (B91143) compounds is the azo bond (-N=N-). In biological systems, this bond can be a target for enzymatic action. The reductive cleavage of the azo linkage is a well-documented metabolic pathway for many azo dyes and related compounds. This reaction is often carried out by azoreductases, which are enzymes found in a wide range of organisms, including bacteria and mammals.

The reductive cleavage of the azo bond in 2,2',4,4',6,6'-Hexachloroazobenzene would break the molecule into two separate aniline (B41778) derivatives. This process typically requires a reducing agent, such as NADH or NADPH, as an electron donor.

The predicted reductive cleavage of 2,2',4,4',6,6'-Hexachloroazobenzene would likely yield 2,4,6-trichloroaniline (B165571).

Following the initial biotransformation steps, the resulting metabolites can undergo further reactions, often referred to as Phase II metabolism. These reactions involve the conjugation of the metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione (B108866). These conjugation reactions further increase the water solubility of the metabolites, facilitating their excretion from the body.

For 2,2',4,4',6,6'-Hexachloroazobenzene, if the primary metabolic step is the reductive cleavage of the azo bond to form 2,4,6-trichloroaniline, this aniline derivative could then be a substrate for further metabolism. This could include hydroxylation of the aromatic ring, followed by conjugation. The specific metabolites formed would depend on the enzymatic capabilities of the organism.

Mechanistic Ecotoxicology Studies

Cellular and Molecular Toxicological Mechanisms (In Vitro/In Vivo, Non-Human)

Comprehensive in vitro and in vivo studies are essential to elucidate the toxicological profile of a chemical. Such studies on non-human organisms or their cells help in understanding the fundamental mechanisms of toxicity. However, specific research detailing these mechanisms for 2,2',4,4',6,6'-hexachloroazobenzene is not present in the available scientific literature. The following subsections describe the types of studies that would be necessary to characterize its ecotoxicological impact.

Oxidative Stress Induction and Response Pathways

The induction of oxidative stress is a common mechanism of toxicity for many environmental contaminants. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. Research in this area would typically investigate:

ROS Production: Direct measurement of ROS generation in cells or tissues of non-human organisms exposed to the compound.

Antioxidant Enzyme Activity: Assessment of the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Glutathione Levels: Measurement of reduced glutathione (GSH) levels, a critical non-enzymatic antioxidant.

Lipid Peroxidation: Quantification of markers of oxidative damage to lipids, such as malondialdehyde (MDA).

No specific studies on 2,2',4,4',6,6'-hexachloroazobenzene's capacity to induce oxidative stress in non-human organisms have been identified.

Mitochondrial Dysfunction and Energy Metabolism Perturbations

Mitochondria are primary targets for many toxic compounds due to their central role in cellular energy production and apoptosis. Disruption of mitochondrial function can have profound effects on cellular health. Key areas of investigation include:

Mitochondrial Membrane Potential (ΔΨm): Assessment of changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.

ATP Production: Measurement of cellular ATP levels to determine the impact on energy metabolism.

Mitochondrial Respiratory Chain Complex Activity: Evaluation of the function of the different complexes of the electron transport chain.

Mitochondrial Morphology: Examination of changes in mitochondrial structure, such as fragmentation or swelling.

There is no available research on the effects of 2,2',4,4',6,6'-hexachloroazobenzene on mitochondrial function and energy metabolism in non-human species.

DNA Damage and Genotoxicity Mechanisms

Genotoxicity assessment is crucial for understanding the potential for a chemical to cause mutations or cancer. This involves evaluating the ability of a compound to damage DNA and the cellular responses to this damage. Relevant endpoints include:

DNA Strand Breaks: Detection of single- or double-strand DNA breaks using techniques like the comet assay.

Micronucleus Formation: Assessment of the formation of micronuclei, which indicates chromosomal damage or loss.

DNA Adduct Formation: Identification of covalent bonds formed between the chemical or its metabolites and DNA.

Gene Mutation: Evaluation of the induction of mutations in specific genes.

Specific data on the DNA damaging and genotoxic potential of 2,2',4,4',6,6'-hexachloroazobenzene in non-human organisms are not documented in the scientific literature.

Interference with Cellular Signaling Pathways (e.g., Wnt/β-catenin)

Environmental contaminants can disrupt normal cellular processes by interfering with essential signaling pathways. The Wnt/β-catenin pathway, for instance, is critical for embryonic development, cell proliferation, and tissue homeostasis. Investigating the impact on such pathways would involve:

Expression of Key Pathway Proteins: Analysis of the expression levels of proteins such as β-catenin, GSK-3β, and target genes of the pathway.

Reporter Gene Assays: Use of cell lines with reporter constructs to measure the activation or inhibition of the signaling pathway.

No studies have been found that investigate the interaction of 2,2',4,4',6,6'-hexachloroazobenzene with the Wnt/β-catenin signaling pathway or other cellular signaling cascades in an ecotoxicological context.

Disruptions to Cellular Adhesion and Membrane Integrity

The cell membrane is the primary barrier between the cell and its environment, and its integrity is vital for cellular function. Similarly, cell-to-cell adhesion is fundamental for tissue structure and function. Toxicological studies in this area would examine:

Cell Viability and Membrane Permeability: Use of assays such as the trypan blue exclusion test or lactate (B86563) dehydrogenase (LDH) release assay to assess membrane damage.

Expression of Adhesion Molecules: Analysis of the expression of proteins involved in cell adhesion, such as cadherins and integrins.

The effects of 2,2',4,4',6,6'-hexachloroazobenzene on cellular adhesion and membrane integrity in non-human organisms have not been reported.

Ecotoxicity Assessment Methodologies and Endpoints

The assessment of a chemical's ecotoxicity relies on a variety of standardized and novel methodologies using a range of biological endpoints. These tests are designed to predict the potential harm to different trophic levels and environmental compartments.

A comprehensive ecotoxicity assessment would typically include:

Aquatic Toxicity Tests: Acute and chronic toxicity tests on representative aquatic organisms such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Danio rerio). Endpoints would include mortality, growth inhibition, and reproductive effects.

Sediment Toxicity Tests: Evaluation of toxicity to benthic organisms (e.g., Chironomus riparius) that live in and on sediment, a potential sink for persistent organic pollutants.

Soil Toxicity Tests: Assessment of effects on soil-dwelling organisms like earthworms (e.g., Eisenia fetida), springtails (e.g., Folsomia candida), and soil microorganisms.

Biomarker Studies: Measurement of specific biological responses (biomarkers) in exposed organisms to indicate exposure and/or effect.

No standardized ecotoxicity data or specific assessment methodologies for 2,2',4,4',6,6'-hexachloroazobenzene are available in the public domain. The table below illustrates the types of data that would be generated from such studies.

Table 1: Illustrative Ecotoxicity Endpoints for 2,2',4,4',6,6'-Hexachloroazobenzene (Data Not Available)

| Test Organism | Test Type | Endpoint | Illustrative Value (Not Real Data) |

|---|---|---|---|

| Pseudokirchneriella subcapitata | Algal Growth Inhibition | 72h-EC₅₀ | Data not available |

| Daphnia magna | Acute Immobilisation | 48h-EC₅₀ | Data not available |

| Danio rerio | Acute Toxicity | 96h-LC₅₀ | Data not available |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,2',4,4',6,6'-Hexachloroazobenzene |

| Superoxide dismutase |

| Catalase |

| Glutathione peroxidase |

| Glutathione |

| Malondialdehyde |

| β-catenin |

| GSK-3β |

| Cadherins |

| Integrins |

Algal Bioassays and Population-Level Responses

Algal bioassays are a fundamental component of ecotoxicity testing, serving as a primary indicator of a chemical's potential to disrupt aquatic ecosystems at the producer level. These assays typically involve exposing cultured species of microalgae to a range of concentrations of a test substance. The primary endpoint measured is the inhibition of growth over a specified period, usually 72 or 96 hours. This is quantified by measuring changes in cell density, biomass, or chlorophyll (B73375) content. The results are often expressed as the EC50, the concentration that causes a 50% reduction in growth compared to a control group.

Population-level responses can be inferred from these individual-level effects. A significant reduction in algal growth can have cascading effects through the food web, as algae are the primary producers in many aquatic environments. A decline in their populations can lead to a decrease in the food source for zooplankton, which in turn impacts fish and other higher trophic level organisms.

Current Data for 2,2',4,4',6,6'-Hexachloroazobenzene:

A comprehensive search of publicly available ecotoxicology databases, including the U.S. EPA ECOTOX database, the European Chemicals Agency (ECHA) database, and the OECD eChemPortal, revealed no specific data on the effects of 2,2',4,4',6,6'-Hexachloroazobenzene on algae. Therefore, it is not possible to present a data table or detailed research findings on its algal toxicity at this time.

Behavioral Ecotoxicology in Aquatic Organisms (e.g., Larval Motility)

Behavioral ecotoxicology investigates the effects of chemical contaminants on the behavior of organisms. These behavioral changes can be subtle but have significant ecological consequences, affecting an organism's ability to find food, avoid predators, and reproduce. In aquatic organisms, larval motility is a critical behavioral endpoint. Changes in swimming speed, direction, or activity levels can indicate neurotoxic effects of a chemical. Modern video tracking and analysis systems allow for the precise quantification of these behavioral changes.

Studying larval motility is particularly important as early life stages of aquatic organisms are often more sensitive to chemical stressors. Impaired motility can directly impact survival and recruitment into the adult population.

Current Data for 2,2',4,4',6,6'-Hexachloroazobenzene:

There is a lack of specific studies in the available scientific literature and databases that have investigated the effects of 2,2',4,4',6,6'-Hexachloroazobenzene on the behavior of aquatic organisms, including larval motility.

Use of Model Species in Ecotoxicity Testing

To ensure consistency and comparability of toxicity data across different studies and regulatory frameworks, standardized model species are used in ecotoxicity testing. For aquatic environments, these include representatives from different trophic levels:

Algae: Species such as Pseudokirchneriella subcapitata (a green alga) are commonly used to assess effects on primary producers.

Invertebrates: The water flea, Daphnia magna, is a key model organism for assessing acute and chronic toxicity to invertebrates.

Vertebrates: Fish, such as the Zebrafish (Danio rerio) and the Rainbow Trout (Oncorhynchus mykiss), are standard models for vertebrate toxicity testing, including assessments of acute lethality, chronic effects, and impacts on early life stages.

The selection of these species is based on their ecological relevance, ease of culture in the laboratory, and well-characterized responses to a wide range of toxicants.

Current Data for 2,2',4,4',6,6'-Hexachloroazobenzene:

As no specific ecotoxicity data for 2,2',4,4',6,6'-Hexachloroazobenzene is currently available in major international databases, there are no reported findings on the effects of this compound on standard model species.

Biomarkers for Exposure and Effect Assessment

Biomarkers are measurable biological responses in an organism that indicate exposure to a chemical and can provide early warning of potential adverse effects. In aquatic ecotoxicology, biomarkers can range from the molecular to the whole-organism level. epa.gov Examples include:

Molecular Biomarkers: Induction of specific enzymes, such as cytochrome P450s (involved in detoxification), or changes in gene expression.

Cellular Biomarkers: DNA damage or changes in cell structure.

Physiological Biomarkers: Alterations in growth, reproduction, or metabolic rates.

Biomarkers can be highly sensitive and specific, providing mechanistic insights into how a chemical exerts its toxic effects. epa.gov

Current Data for 2,2',4,4',6,6'-Hexachloroazobenzene:

There is no information available in the scientific literature or public databases on the development or application of specific biomarkers for assessing exposure or effects of 2,2',4,4',6,6'-Hexachloroazobenzene in aquatic organisms.

Interspecies Variability in Toxicological Response

Different species can exhibit a wide range of sensitivities to the same chemical. This interspecies variability is a critical consideration in ecological risk assessment. A chemical that is moderately toxic to one species might be highly toxic to another, even within the same taxonomic group. To account for this, a species sensitivity distribution (SSD) is often developed. An SSD is a statistical model that describes the variation in toxicity data among a set of species. It can be used to estimate the concentration of a chemical that is expected to be protective of a certain percentage of species in an ecosystem (e.g., the HC5, or hazardous concentration for 5% of species).

Understanding interspecies variability is essential for extrapolating laboratory data from a few model species to the protection of entire ecological communities.

Current Data for 2,2',4,4',6,6'-Hexachloroazobenzene:

Given the complete lack of ecotoxicity data for 2,2',4,4',6,6'-Hexachloroazobenzene across different aquatic species, it is not possible to assess the interspecies variability in toxicological response to this compound. The development of a species sensitivity distribution is contingent on the availability of a robust dataset from multiple species.

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for isolating 2,2',4,4',6,6'-hexachloroazobenzene from complex matrices and for its subsequent quantification. Gas and liquid chromatography, often coupled with mass spectrometry, are the primary tools for this purpose.

Gas Chromatography (GC) with Selective Detectors (e.g., FID, ECD)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,2',4,4',6,6'-hexachloroazobenzene. The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

A Flame Ionization Detector (FID) is a common detector in GC that offers a wide linear range and is sensitive to organic compounds. However, for a halogenated compound such as 2,2',4,4',6,6'-hexachloroazobenzene, its sensitivity might be limited compared to more selective detectors.

The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, particularly those containing halogens, making it exceptionally well-suited for the trace analysis of 2,2',4,4',6,6'-hexachloroazobenzene. The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by the analyte molecules. This high selectivity minimizes interference from co-eluting non-halogenated compounds. In the analysis of organochlorine pesticides, which share chemical properties with hexachloroazobenzene, GC-ECD is a standard method. gcms.cz For instance, the analysis of various organochlorine pesticides often employs a dual-column setup for confirmation, highlighting the robustness of this technique for such compounds. gcms.cz

| Parameter | Typical Value/Condition for Organochlorine Analysis |

| Column Type | DB-5 (5% phenyl-methylpolysiloxane), DB-XLB |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Nitrogen or Argon/Methane |

| Oven Program | Temperature-programmed from ~100 °C to ~300 °C |

This table presents typical GC-ECD conditions for the analysis of organochlorine compounds, which would be a starting point for method development for 2,2',4,4',6,6'-hexachloroazobenzene.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for compounds that may be thermally labile or have low volatility. In HPLC, the separation is based on the compound's interaction with a solid stationary phase (packed in a column) and a liquid mobile phase. For a nonpolar compound like 2,2',4,4',6,6'-hexachloroazobenzene, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection in HPLC is often achieved using a UV-Vis detector, as aromatic compounds with conjugated systems, such as the azobenzene (B91143) moiety, exhibit strong absorbance in the ultraviolet and/or visible regions of the electromagnetic spectrum. The selection of the detection wavelength is critical for achieving optimal sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC, resulting in faster analysis times, improved resolution, and increased sensitivity. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes an exceptionally powerful tool for the unambiguous identification and quantification of trace levels of compounds in complex mixtures.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the identity of 2,2',4,4',6,6'-hexachloroazobenzene and can also be used for quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy